Cas no 2034296-13-2 (Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]-)

Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]-, is a specialized organic compound featuring a cyclobutyl group and a fluorinated pyrimidinyloxy-pyrrolidinyl moiety. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the 5-fluoro-2-pyrimidinyl group enhances its reactivity and binding affinity, making it valuable for targeting specific biological pathways. The cyclobutyl and pyrrolidinyl components contribute to conformational rigidity, which may improve selectivity and metabolic stability. This compound is suited for applications in developing kinase inhibitors or other therapeutics requiring precise molecular interactions. Its synthetic versatility allows for further derivatization, supporting research in bioactive molecule design.
Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- structure
2034296-13-2 structure
Product Name:Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]-
CAS No:2034296-13-2
MF:C13H16FN3O2
MW:265.283446311951
CID:6452123
Update Time:2025-06-27

Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- Chemical and Physical Properties

Names and Identifiers

    • Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]-
    • Inchi: 1S/C13H16FN3O2/c14-10-6-15-13(16-7-10)19-11-4-5-17(8-11)12(18)9-2-1-3-9/h6-7,9,11H,1-5,8H2
    • InChI Key: FSWRXWNVWDDHCO-UHFFFAOYSA-N
    • SMILES: C(C1CCC1)(N1CCC(OC2=NC=C(F)C=N2)C1)=O

Experimental Properties

  • Density: 1.338±0.06 g/cm3(Predicted)
  • Boiling Point: 460.6±55.0 °C(Predicted)
  • pka: -0.03±0.22(Predicted)

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Additional information on Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]-

Latest Research Briefing on Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- (CAS: 2034296-13-2)

In recent years, the compound Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- (CAS: 2034296-13-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidinyl and pyrimidinyl structural motifs, has shown promising potential in various therapeutic applications, particularly in oncology and targeted drug development. The following briefing provides an overview of the latest research findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.

The synthesis of Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic enantioselective methods to achieve higher efficiency and stereochemical control. These advancements are critical for scaling up production and ensuring the compound's suitability for preclinical and clinical studies. The structural elucidation of this molecule has been confirmed through NMR spectroscopy and X-ray crystallography, providing a solid foundation for further modifications and derivatization.

One of the most notable findings in recent research is the compound's selective inhibition of specific kinase targets involved in cancer cell proliferation. In vitro studies have demonstrated its potent activity against a range of cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the disruption of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in malignancies. These findings suggest that Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- could serve as a lead compound for the development of novel kinase inhibitors with improved efficacy and reduced off-target effects.

In addition to its anticancer properties, recent studies have explored the compound's potential in treating inflammatory and autoimmune diseases. Preliminary data indicate that it modulates immune responses by targeting specific cytokines and chemokines, thereby reducing inflammation and tissue damage. This dual functionality—targeting both oncogenic and inflammatory pathways—positions the compound as a versatile candidate for multifactorial diseases. However, further research is needed to fully elucidate its immunomodulatory effects and optimize its therapeutic window.

Despite these promising results, challenges remain in the development of Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- as a clinically viable drug. Issues such as bioavailability, metabolic stability, and potential toxicity must be addressed through systematic pharmacokinetic and pharmacodynamic studies. Recent efforts have focused on prodrug strategies and formulation technologies to enhance the compound's solubility and absorption. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into therapeutic applications.

In conclusion, Methanone, cyclobutyl[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- (CAS: 2034296-13-2) represents a promising avenue for drug discovery and development. Its unique chemical structure and multifaceted biological activities make it a valuable candidate for further investigation. Continued research efforts will be essential to unlock its full potential and address the remaining challenges in its path to clinical application. This briefing underscores the importance of interdisciplinary collaboration and innovation in advancing the frontiers of chemical biology and pharmaceutical science.

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